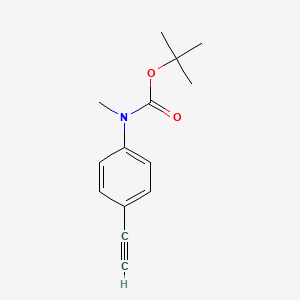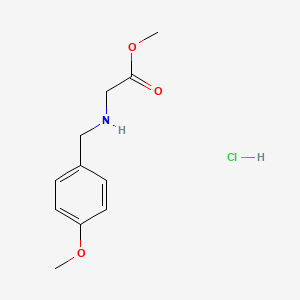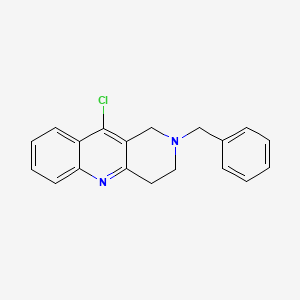
O-Phenyl-D-tyrosine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Phenyl-D-tyrosine Hydrochloride is a derivative of the amino acid tyrosine, where the phenyl group is substituted at the ortho positionThe molecular formula of O-Phenyl-D-tyrosine Hydrochloride is C15H16ClNO3 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl-D-tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the phenyl group at the ortho position. The protected intermediate is then deprotected to yield the final product. Common reagents used in this synthesis include phenylboronic acid, palladium catalysts, and protecting groups such as tert-butyloxycarbonyl (Boc) and methyl esters .
Industrial Production Methods: Industrial production of O-Phenyl-D-tyrosine Hydrochloride may involve multi-step synthesis processes, including the use of enzyme-catalyzed reactions to achieve high yield and purity. Enzyme cascades, such as those involving tyrosine phenol-lyase and tyrosine decarboxylase, can be employed to convert tyrosine to the desired product efficiently .
化学反応の分析
Types of Reactions: O-Phenyl-D-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
O-Phenyl-D-tyrosine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of O-Phenyl-D-tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine. The phenyl group enhances its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .
類似化合物との比較
L-Tyrosine: A naturally occurring amino acid with similar structural features but lacking the ortho-phenyl substitution.
D-Tyrosine: The enantiomer of L-Tyrosine, with different biological activity.
Phenylalanine: Another aromatic amino acid, differing in the position of the phenyl group.
Uniqueness: O-Phenyl-D-tyrosine Hydrochloride is unique due to its ortho-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a tool for studying enzyme mechanisms and protein interactions .
特性
IUPAC Name |
(2R)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCAXKXGJBTRG-PFEQFJNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)








